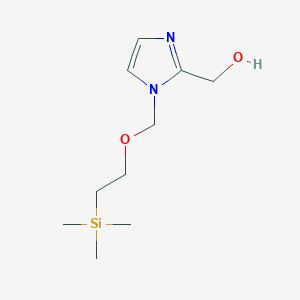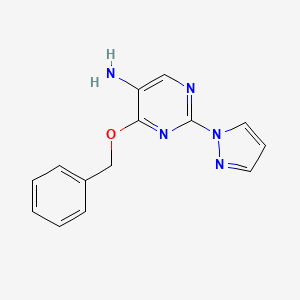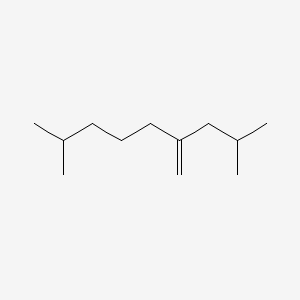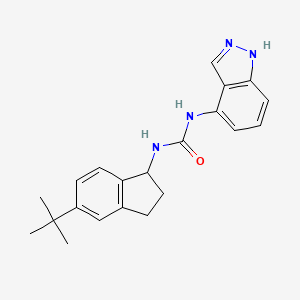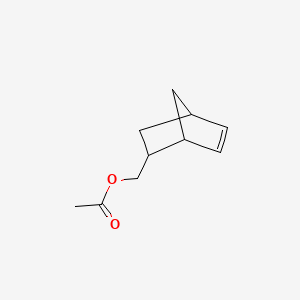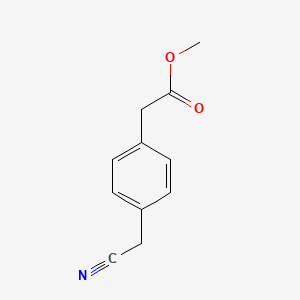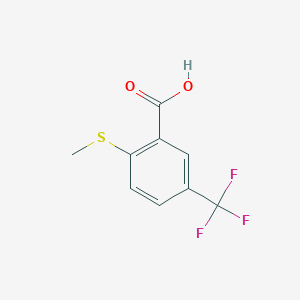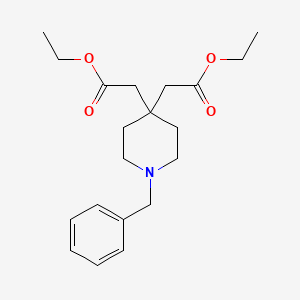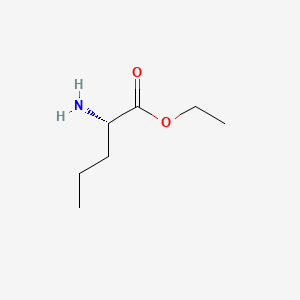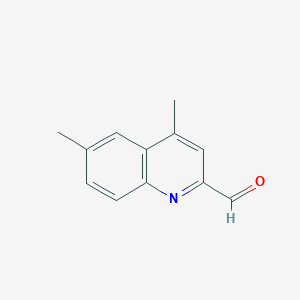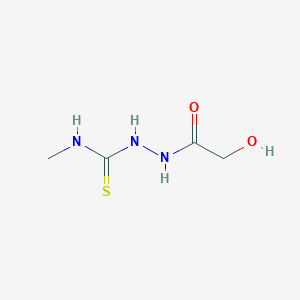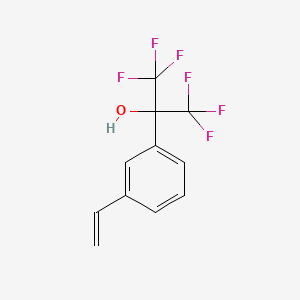
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol is a fluorinated organic compound characterized by its high ionizing power and unique structural properties. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with 3-vinylphenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
CF3COCF3+C6H4CH=CH2MgBr→CF3C(OH)(CF3)C6H4CH=CH2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products:
Oxidation: Formation of hexafluoroacetophenone or corresponding carboxylic acids.
Reduction: Formation of hexafluoroisopropanol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions.
Biology: Employed in the study of protein folding and stabilization due to its ability to denature proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and nanomaterials for lithographic and nanofabrication processes.
作用机制
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s high ionizing power facilitates the formation of reactive intermediates, which can participate in various chemical reactions. In biological systems, it can interact with protein structures, leading to denaturation or stabilization of specific conformations.
相似化合物的比较
- **1,1,1,3
属性
分子式 |
C11H8F6O |
|---|---|
分子量 |
270.17 g/mol |
IUPAC 名称 |
2-(3-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H8F6O/c1-2-7-4-3-5-8(6-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 |
InChI 键 |
AFIPLVOXEFVSKP-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Bicyclo[2.2.1]heptan-7-yl)acetic acid](/img/structure/B8728090.png)
![Ethyl (R)-4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[2-fluoro-6-(trifluoromethyl)benzyl]-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl]-1-phenylethyl]amino]butanoate](/img/structure/B8728093.png)
